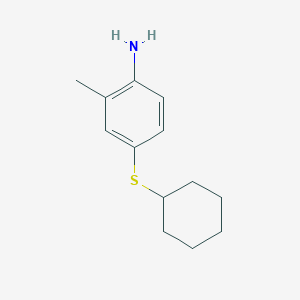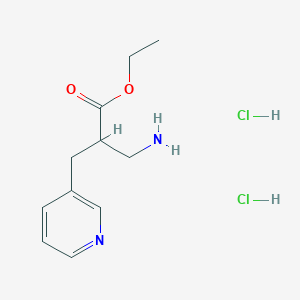
3-Amino-2-(4-(trifluorométhyl)pipéridin-1-yl)pyridine
Vue d'ensemble
Description
2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C11H14F3N3 and its molecular weight is 245.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse des dérivés de la pipéridine
Les dérivés de la pipéridine jouent un rôle crucial dans la conception de médicaments, et la 3-Amino-2-(4-(trifluorométhyl)pipéridin-1-yl)pyridine sert d'intermédiaire clé dans la synthèse de diverses pipéridines substituées, spiropipéridines, pipéridines condensées et pipéridinones . Ces composés sont importants en raison de leur présence dans de nombreux produits pharmaceutiques et de leurs activités biologiques potentielles.
Applications pharmacologiques
Le groupe trifluorométhyle dans les dérivés de la pipéridine, comme notre composé d'intérêt, est souvent associé à des propriétés pharmacologiques améliorées . Ce fragment peut influencer l'activité biologique des médicaments, ce qui en fait une caractéristique précieuse dans le développement de nouveaux médicaments.
Agents anticonvulsivants
Le motif structural de la This compound se retrouve dans les hydroxyamides qui présentent des propriétés anticonvulsivantes . La recherche sur ces composés pourrait conduire au développement de nouveaux traitements pour l'épilepsie et d'autres troubles convulsifs.
Agents antiviraux
Des dérivés de ce composé ont été étudiés pour leurs capacités antivirales, en particulier contre les protéases du SARS-CoV-2 . Les recherches en cours pourraient contribuer à la découverte de nouveaux traitements pour la COVID-19 et d'autres infections virales.
Activité antituberculeuse
Les dérivés-N substitués du composé ont montré des promesses dans le traitement de la tuberculose (TB). Ces dérivés ont été synthétisés et évalués pour leur activité antituberculeuse contre Mycobacterium tuberculosis , ce qui pourrait conduire à des thérapies plus efficaces contre la tuberculose.
Chimie du fluor dans le développement de médicaments
Le groupe trifluorométhyle est un pharmacophore courant dans les médicaments approuvés par la FDA. L'inclusion de ce groupe dans des molécules comme la This compound peut avoir un impact significatif sur l'efficacité et le profil de sécurité des produits pharmaceutiques .
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of active pharmaceutical ingredients (apis), such as naporafenib, a raf inhibitor used in the treatment of raf-driven cancers .
Mode of Action
It’s known that the compound has an amine and a trifluoromethyl group substituted on its pyridine core . These functional groups could potentially interact with its targets, leading to changes in the target’s function.
Biochemical Pathways
It’s known that the compound can be used for synthesising pyridine-based ligands to stabilise hypervalent iodine, which is applied in a wide range of synthetic transformations .
Pharmacokinetics
The compound’s molecular weight (16211 g/mol) and its solid form could potentially influence its bioavailability.
Result of Action
The resulting product is employed in the synthesis of oral checkpoint kinase inhibitor for immunotherapy .
Action Environment
The compound’s trifluoromethyl group could potentially impact its chemical reactivity, physico-chemical behavior, and biological activity .
Analyse Biochimique
Biochemical Properties
2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The trifluoromethyl group enhances the compound’s binding affinity to these enzymes, leading to potent inhibition or activation effects. Additionally, 2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine can interact with proteins involved in metabolic processes, influencing their activity and stability .
Cellular Effects
The effects of 2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to inhibit cell proliferation by interfering with key signaling pathways such as the PI3K/Akt and MAPK pathways. This inhibition leads to reduced gene expression of oncogenes and induces apoptosis. In neuronal cells, 2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine modulates neurotransmitter release and synaptic plasticity, impacting cognitive functions and memory formation .
Molecular Mechanism
At the molecular level, 2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine exerts its effects through specific binding interactions with target biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cellular membranes and reach intracellular targets. Once inside the cell, it binds to the active sites of enzymes, either inhibiting or activating their catalytic functions. This binding can lead to conformational changes in the enzyme structure, altering its activity and downstream signaling pathways. Additionally, 2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine can influence gene expression by interacting with transcription factors and epigenetic regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine have been studied over various time periods to understand its stability and long-term impact on cellular functions. The compound has shown good stability under physiological conditions, with minimal degradation over time. Long-term exposure to 2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine in cell culture models has revealed sustained inhibition of cell proliferation and metabolic activity. Prolonged exposure may also lead to adaptive responses in cells, such as upregulation of compensatory pathways .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of 2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine are dose-dependent. At low doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and neuroprotection, without significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage regimens to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted. The trifluoromethyl group can influence the metabolic stability of the compound, affecting its half-life and bioavailability. Additionally, 2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine can modulate metabolic flux by altering the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes by efflux transporters, influencing its intracellular concentration and localization. Once inside the cell, it can bind to cytoplasmic and nuclear proteins, affecting its distribution and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of 2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine is critical for its activity and function. The compound has been found to localize in the cytoplasm, nucleus, and mitochondria, depending on the cell type and context. Targeting signals and post-translational modifications can direct the compound to specific organelles, where it can exert its effects on cellular processes. For example, in cancer cells, 2-(4-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine can accumulate in the nucleus and inhibit transcription factors involved in cell proliferation .
Propriétés
IUPAC Name |
2-[4-(trifluoromethyl)piperidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)8-3-6-17(7-4-8)10-9(15)2-1-5-16-10/h1-2,5,8H,3-4,6-7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYOIOYMQYIUDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B1462937.png)


![[(2-Fluorophenyl)sulfanyl]formonitrile](/img/structure/B1462943.png)
![[5-(Methoxymethyl)-2-thienyl]boronic acid](/img/structure/B1462944.png)

![N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine](/img/structure/B1462948.png)

![Ethyl 2-[(2-cyanoethyl)(cyclopentyl)amino]acetate](/img/structure/B1462951.png)

![{1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1462954.png)

![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B1462957.png)
![tert-Butyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1462958.png)
